3-Fluoro-5-phenylphenol
Overview
Description
3-Fluoro-5-phenylphenol is a chemical compound with the molecular formula C12H9FO. It has a molecular weight of 188.2 and is also known by the synonyms this compound, 5-fluorobiphenyl-3-ol, and 3-Fluoro-5-hydroxybiphenyl .
Synthesis Analysis
The synthesis of phenols like this compound can be achieved through several laboratory methods. One such method involves the reduction of quinones or the replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to the 5th position of a fluorophenol group. The InChI code for this compound isInChI=1S/C12H9FO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H
. Physical and Chemical Properties Analysis
This compound is a crystalline solid. It has a molecular weight of 188.2 and its IUPAC name is this compound . The compound’s complexity is 177 and it has a topological polar surface area of 20.2Ų .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Chemistry : 3-Fluoro-5-phenylphenol has been explored as a precursor in the synthesis of complex molecules. For instance, it has been used in the preparation of substituted pyrazolines, showcasing its utility in constructing molecules with potential biological activities (Chopra et al., 2007). Similarly, its derivatives have been examined for fungicidal activities, indicating its relevance in agricultural chemistry (Ren et al., 2007).
Materials Science and Engineering
- Polymer Science : The compound's derivatives have been incorporated into polymers to explore their antimicrobial properties, illustrating its potential in developing new materials with enhanced biological resistance (Manivannan, 2020). Moreover, fluorine-containing polymers exhibit high thermal stability and unique electronic properties, beneficial for applications in electronics and coatings (Salunke et al., 2007).
Biomedical Applications
- Bioimaging and Sensor Technology : Compounds structurally related to this compound have been used to develop sensitive fluorescent sensors for metal ions, which can be applied in environmental monitoring and bioimaging. For example, a chemosensor based on a derivative showed high selectivity for Al3+ ions, demonstrating potential for use in living cell imaging (Ye et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-5-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKTZDDAPYXWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633442 | |
Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187392-66-1 | |
Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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